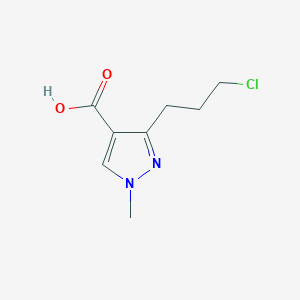

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Overview

Description

3-(3-Chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the chloropropyl group: The pyrazole intermediate is then reacted with 3-chloropropyl chloride in the presence of a base, such as potassium carbonate, to introduce the chloropropyl group.

Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

Oxidized Products: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Reduced Products: Alcohol derivatives of the original compound.

Scientific Research Applications

3-(3-Chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloropropyl group can act as a reactive site for further chemical modifications, enhancing the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

3-(3-Chloropropyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

1-Methyl-3-(3-chloropropyl)-1H-pyrazole: Lacks the carboxylic acid group, which may influence its solubility and interaction with biological targets.

3-(3-Chloropropyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, potentially altering its chemical and biological properties.

Uniqueness: The presence of both the chloropropyl and carboxylic acid groups in 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid imparts unique chemical reactivity and potential for diverse applications. The specific positioning of these functional groups can significantly influence the compound’s interaction with other molecules and its overall biological activity.

Biological Activity

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₁₀ClN₃O₂

- Molecular Weight : 203.64 g/mol

- CAS Number : 134589-59-6

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including the formation of pyrazole derivatives through cyclization reactions. Various methodologies have been explored in literature, including:

- Vilsmeier Reagent-Mediated Reactions : This method facilitates the formation of pyrazole derivatives through a series of condensation reactions.

- One-Pot Synthesis : Recent advancements allow for efficient synthesis in a single reaction vessel, minimizing purification steps and increasing yield.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition in carrageenan-induced paw edema models when compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, revealing effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the chloropropyl group significantly enhanced the antimicrobial activity .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. For example, certain analogs have been reported to induce apoptosis in cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents like bleomycin . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with this compound:

Properties

IUPAC Name |

3-(3-chloropropyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-11-5-6(8(12)13)7(10-11)3-2-4-9/h5H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZFLHCSQMFSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.